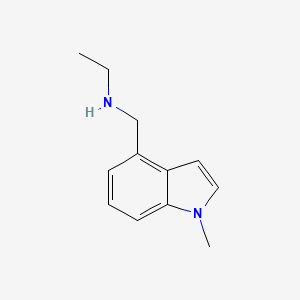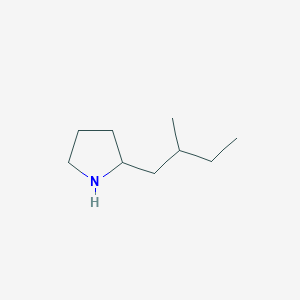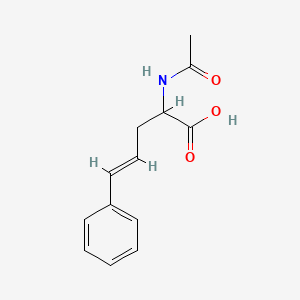![molecular formula C10H18N2O3 B1469294 Acide 1-[(diéthylcarbamoyl)méthyl]azétidine-3-carboxylique CAS No. 1343966-35-7](/img/structure/B1469294.png)
Acide 1-[(diéthylcarbamoyl)méthyl]azétidine-3-carboxylique
Vue d'ensemble
Description
1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H18N2O3 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'azaspiro[3.4]octanes
Acide 1-[(diéthylcarbamoyl)méthyl]azétidine-3-carboxylique : sert de bloc de construction dans la synthèse d'azaspiro[3.4]octanes, qui sont des composés d'intérêt en chimie médicinale en raison de leurs activités biologiques potentielles . Le groupe Carreira a développé des méthodes pour fonctionnaliser ce substrat par énolisation en position 3 en présence de LDA (diisopropylamidure de lithium).
Synthèse peptidique
Ce composé est également utilisé dans la synthèse peptidique. Le cycle azétidine peut agir comme un analogue d'acide aminé contraint, introduisant de la rigidité dans les chaînes peptidiques et affectant potentiellement la structure et la fonction globales du peptide .
Développement de PROTAC
Dans le domaine de la dégradation ciblée des protéines, "l'this compound" est utilisé comme un lieur rigide dans le développement de PROTAC (chimères de ciblage de la protéolyse). Ces molécules recrutent des protéines spécifiques à une ligase E3 de l'ubiquitine, ce qui conduit à la dégradation de la protéine .
Conjugués chimiques
La structure du composé le rend adapté à la création de conjugués chimiques. Il peut être utilisé pour lier divers groupes fonctionnels ou molécules, ce qui est précieux dans le développement de médicaments et la création de nouvelles thérapies .
Recherche agrochimique
Les dérivés de l'azétidine, y compris "l'this compound", sont précieux dans la recherche agrochimique. Ils peuvent être utilisés pour synthétiser des composés ayant un potentiel comme herbicides ou insecticides, contribuant au développement de nouveaux produits agricoles .
Mécanisme D'action
Target of Action
“1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid” belongs to the class of azetidines . Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry
Mode of Action
Azetidines in general have unique reactivity due to their considerable ring strain .
Analyse Biochimique
Biochemical Properties
1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in peptide synthesis due to its structural similarity to amino acids . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s unique azetidine ring structure contributes to its reactivity and stability, making it a valuable tool in biochemical research .
Cellular Effects
1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of 1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can be incorporated into peptide chains during synthesis, affecting the overall composition and function of the resulting peptides . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to particular cellular compartments, influencing its accumulation and activity . These transport and distribution mechanisms are important for understanding how this compound exerts its effects at the cellular level.
Subcellular Localization
The subcellular localization of 1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression
Propriétés
IUPAC Name |
1-[2-(diethylamino)-2-oxoethyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-3-12(4-2)9(13)7-11-5-8(6-11)10(14)15/h8H,3-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOSQXGZTLDZPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Propylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469215.png)
![1-[(2-Chlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469216.png)









![3-Methyl-N-[(thiophen-2-yl)methyl]pyridin-4-amine](/img/structure/B1469232.png)
